molecular formula C10H18N4O B2614274 5-amino-N-butyl-N,1-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1310116-56-3

5-amino-N-butyl-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2614274
CAS RN: 1310116-56-3
M. Wt: 210.281
InChI Key: VDOXISRVVRANMD-UHFFFAOYSA-N
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Description

5-Amino-pyrazoles are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

5-Amino-pyrazoles have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

5-Amino-pyrazoles are used in the synthesis of diverse heterocyclic scaffolds . They are involved in a wide variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Mechanism of Action

While specific information on the mechanism of action of 5-amino-N-butyl-N,1-dimethyl-1H-pyrazole-3-carboxamide is not available, it is known that pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Future Directions

Given the versatility of 5-amino-pyrazoles in the synthesis of diverse heterocyclic scaffolds and their relevance in the pharmaceutical field , it is expected that these compounds will continue to be a subject of research in the future. Further studies could focus on exploring new synthetic methods, investigating their biological activities, and developing novel applications in the field of pharmaceutics and medicinal chemistry.

properties

IUPAC Name

5-amino-N-butyl-N,1-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-4-5-6-13(2)10(15)8-7-9(11)14(3)12-8/h7H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOXISRVVRANMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=NN(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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